

Application Notes and Protocols for Measuring L-739,750 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-739,750 is a potent, peptidomimetic inhibitor of protein farnesyltransferase (FTase).[1][2] FTase catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of various cellular proteins.[3][4] This post-translational modification, known as farnesylation, is crucial for the proper membrane localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4][5]

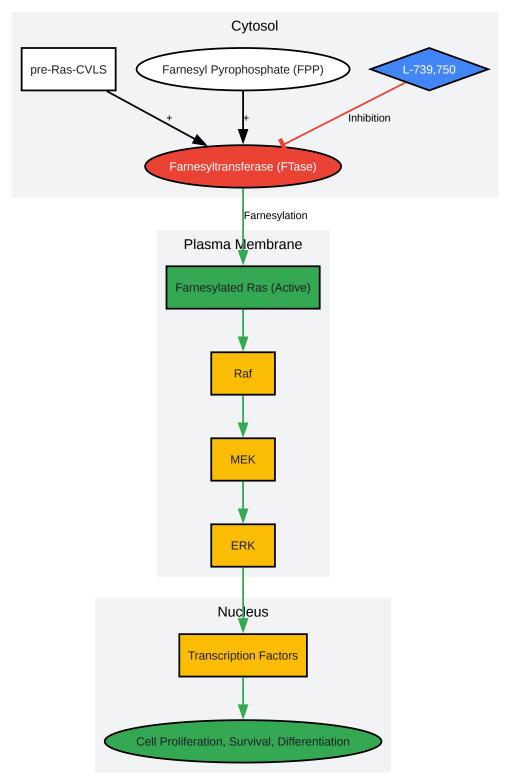
Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[5][6] By inhibiting FTase, L-739,750 prevents Ras processing and its subsequent translocation to the plasma membrane, thereby blocking downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are critical for cell proliferation and survival.[7][8]

These application notes provide detailed protocols for a suite of biochemical and cell-based assays to quantitatively measure the efficacy of L-739,750. The described methods will enable researchers to assess the direct enzymatic inhibition, cellular effects on Ras processing and signaling, and the ultimate impact on cancer cell proliferation and transformation.

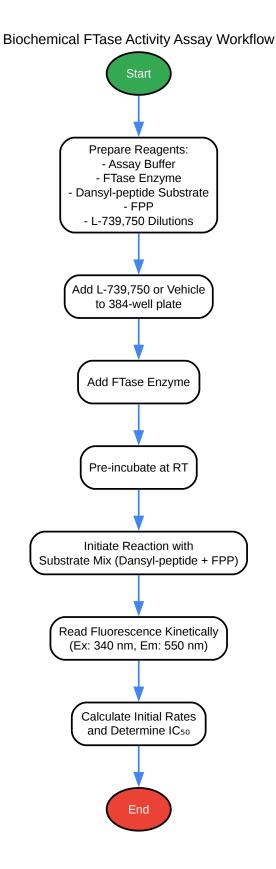
Ras Signaling Pathway and Inhibition by L-739,750



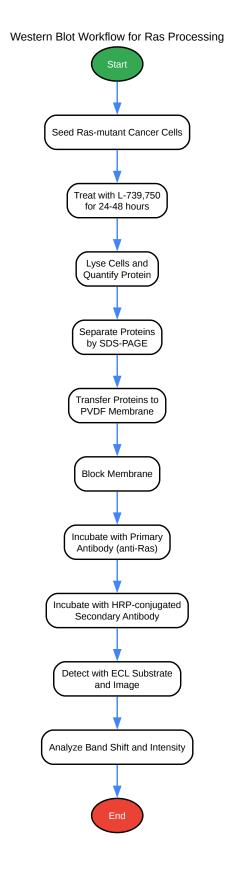
Ras Signaling Pathway and Point of Inhibition by L-739,750











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